molecular formula C3HBrF4O2 B084029 2-Bromo-2,3,3,3-tetrafluoropropanoic acid CAS No. 13859-31-9

2-Bromo-2,3,3,3-tetrafluoropropanoic acid

Cat. No.: B084029
CAS No.: 13859-31-9
M. Wt: 224.94 g/mol
InChI Key: QUWQIQACQOVGDT-UHFFFAOYSA-N
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Description

2-Bromo-2,3,3,3-tetrafluoropropanoic acid is a useful research compound. Its molecular formula is C3HBrF4O2 and its molecular weight is 224.94 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of α-Fluoro-α-(trifluoromethyl)-β-amino Esters : Benzyl 2-bromo-2,3,3,3-tetrafluoropropanoate reacts with chiral imines in the presence of zinc to yield these esters, which are valuable in organic synthesis (Sekiguchi et al., 2004).

  • Photocatalytic Defluorinative Reactions : Used as a coupling partner in photocatalytic reactions with N-aryl amino acids, leading to the assembly of various complex organic compounds (Zeng et al., 2022).

  • Synthesis of α-Trifluoromethyl-β-Amino Acid Derivatives : In a Reformatsky-type reaction, it provides a stereoselective synthesis method for these derivatives, important in pharmaceutical and agrochemical industries (Shimada et al., 2006).

  • Glycoconjugate Chemistry : Utilized in the synthesis of dibromoisobutyl (DIB) glycosides, which are precursors in the creation of neoglycolipids and glycoproteins (Magnusson et al., 1990).

  • Electrochemical Carboxylation : Employed in the fixation of carbon dioxide to synthesize 2-aryl-3,3,3-trifluoropropanoic acids, which have applications in synthesizing non-steroidal anti-inflammatory drugs (Yamauchi et al., 2010).

  • Synthesis of 3,3,3-Trifluoropropene Oxide : A key step in the preparation of this compound, which has applications in the fluorine chemistry industry (Ramachandran & Padiya, 2007).

  • Stereoselective Synthesis of β-Substituted α,β-Difluoroacrylates : Its derivatives are used in reactions with Grignard reagents or dialkylzinc reagents for the production of these acrylates, which are valuable in material science (Yamada et al., 2008).

  • Combustion Studies : It forms part of kinetic models for studying high-temperature oxidation and combustion of fluorinated compounds, which is important in environmental and energy research (Babushok & Linteris, 2017).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s classified under Storage Class Code 13, which refers to non-combustible solids . The flash point is not applicable .

Future Directions

The future directions of 2-Bromo-2,3,3,3-tetrafluoropropanoic acid are not clear from the available information. It’s part of a collection of unique chemicals provided to early discovery researchers , suggesting it may have potential applications in various fields of research.

Properties

IUPAC Name

2-bromo-2,3,3,3-tetrafluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrF4O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWQIQACQOVGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382100
Record name 2-bromo-2,3,3,3-tetrafluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13859-31-9
Record name 2-bromo-2,3,3,3-tetrafluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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